2-Bromo-1-iodonaphthalene
Overview
Description
2-Bromo-1-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆BrI. It is a derivative of naphthalene, where the hydrogen atoms at positions 2 and 1 are replaced by bromine and iodine, respectively. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-iodonaphthalene can be synthesized through various methods. One common approach involves the bromination and iodination of naphthalene. The process typically starts with the bromination of naphthalene to form 2-bromonaphthalene, followed by iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow methods, such as the “one-column” Grignard generation and reaction in continuous flow. This method enhances safety and efficiency by combining Grignard generation and reaction into one step, avoiding the separate preparation and storage of Grignard reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by another nucleophile.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Stille or Suzuki coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions varying based on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
2-Bromo-1-iodonaphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology and Medicine: It can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-iodonaphthalene in chemical reactions involves the activation of the bromine or iodine atom, making it susceptible to nucleophilic attack or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
2-Bromonaphthalene: Similar in structure but lacks the iodine atom.
1-Iodonaphthalene: Similar in structure but lacks the bromine atom.
2-Iodo-1-bromobenzene: A benzene derivative with similar halogen substitutions.
Uniqueness: 2-Bromo-1-iodonaphthalene is unique due to the presence of both bromine and iodine atoms on the naphthalene ring, which provides distinct reactivity and versatility in synthetic applications compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
2-bromo-1-iodonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFFBUBNQSNVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80636043 | |
Record name | 2-Bromo-1-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80636043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676267-05-3 | |
Record name | 2-Bromo-1-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80636043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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